Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 6974-10-3
VCID: VC21322573
InChI: InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Molecular Formula: C12H11NO4
Molecular Weight: 233.22 g/mol

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

CAS No.: 6974-10-3

Cat. No.: VC21322573

Molecular Formula: C12H11NO4

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate - 6974-10-3

Specification

CAS No. 6974-10-3
Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
IUPAC Name ethyl 2-(1,3-dioxoisoindol-2-yl)acetate
Standard InChI InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3
Standard InChI Key NYNCZOLNVTXTTP-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Canonical SMILES CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Introduction

Chemical Identity and Properties

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is characterized by specific chemical identifiers and structural features that define its properties and behavior in chemical reactions. The compound possesses distinct physical and chemical characteristics that contribute to its utility in organic synthesis.

Chemical Structure and Identification

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is defined by the following key identifiers:

PropertyValue
CAS Number6974-10-3
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
StructureIsoindoline-1,3-dione with ethyl acetate moiety
IUPAC Nameethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

The structure features a phthalimide core with an acetate group attached to the nitrogen atom, and this acetate group is esterified with ethanol to form an ethyl ester. This creates a molecule with multiple functional groups: the cyclic imide, the methylene bridge, and the ethyl ester, each contributing to its chemical reactivity.

Synthesis Methods

The synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate can be accomplished through various methodologies, with traditional and modern approaches offering different advantages in terms of yield, purity, and scalability.

Traditional Synthetic Routes

The conventional synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involves a reaction sequence starting with phthalic anhydride:

  • Reaction of phthalic anhydride with glycine to form isoindoline-1,3-dione (phthalimide derivative)

  • Subsequent esterification with ethanol in the presence of an acid catalyst such as sulfuric acid

This classical approach provides a straightforward pathway to the target compound but may require optimization of reaction conditions to achieve satisfactory yields and purity.

Modern Synthetic Approaches

Contemporary synthetic methodologies for preparing Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate include:

  • Direct N-alkylation of phthalimide with ethyl bromoacetate in the presence of a suitable base

  • Microwave-assisted synthesis to enhance reaction rates and improve yields

  • One-pot synthesis protocols that combine multiple reaction steps for increased efficiency

Industrial Production

For industrial-scale production, considerations of efficiency, cost, and environmental impact become paramount:

  • Large-scale batch reactors or continuous flow reactors are employed to enhance production efficiency and reduce costs

  • Careful control of reaction parameters including temperature, pressure, and catalyst concentration is essential for optimizing yield and purity

  • Purification processes may include recrystallization, column chromatography, or distillation depending on the specific requirements for product quality

Chemical Reactivity and Reactions

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate exhibits diverse chemical reactivity owing to its multiple functional groups, making it a versatile starting material for a wide range of transformations.

Functional Group Reactivity

The compound contains three key reactive sites, each capable of undergoing specific transformations:

  • The ethyl ester group can participate in hydrolysis, transesterification, and reduction reactions

  • The methylene group adjacent to the nitrogen atom can undergo α-functionalization reactions

  • The phthalimide moiety can be cleaved under specific conditions (e.g., hydrazinolysis) to reveal a primary amine

These reactive sites allow the compound to serve as a platform for diverse chemical modifications, contributing to its utility in organic synthesis.

Key Chemical Transformations

Notable reactions of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate include:

Reaction TypeConditionsProducts
Ester HydrolysisAqueous base or acid2-(1,3-dioxoisoindolin-2-yl)acetic acid
TransesterificationAlternative alcohol, catalystDifferent ester derivatives
ReductionLiAlH4 or NaBH4Alcohol derivatives
Gabriel SynthesisBase-mediated cleavagePrimary amines
Nucleophilic SubstitutionNucleophile, baseα-substituted derivatives

These transformations demonstrate the versatility of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a building block in organic synthesis, particularly for constructing more complex molecules with specific functional group patterns.

Applications in Chemical Synthesis

The structural features and reactivity profile of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate make it valuable in various synthetic applications, particularly in the preparation of pharmaceutically relevant compounds.

Pharmaceutical Intermediate

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals and bioactive compounds:

  • Building block for compounds with potential anti-inflammatory, anticonvulsant, or antimicrobial properties

  • Precursor for modified amino acids and peptide derivatives

  • Intermediate in the synthesis of heterocyclic compounds with medicinal applications

Fine Chemical Synthesis

Beyond pharmaceutical applications, the compound finds utility in the synthesis of various fine chemicals:

  • Preparation of specialty monomers for polymer synthesis

  • Development of photosensitive materials

  • Production of surfactants and other specialty chemicals

Protection Strategy

The phthalimide group in Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate serves as an effective protecting group for primary amines, making it valuable in multi-step synthesis:

  • Protection of amino groups during complex synthesis routes

  • Selective manipulation of other functional groups in the presence of protected amines

  • Mild deprotection conditions to reveal primary amines at desired synthetic stages

Comparative Analysis with Related Compounds

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate belongs to a family of structurally related compounds, with variations in functional groups and substitution patterns leading to distinct chemical and biological properties.

Structural Analogues

Several compounds share structural similarities with Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetateC12H11NO5249.22Contains additional oxygen between nitrogen and acetate group
Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfonylamino]acetateC14H16N2O6S340.35Contains sulfonylamino group and additional linker
Methyl 2-(1,3-dioxoisoindolin-2-yl)acetateC11H9NO4219.19 (estimated)Contains methyl rather than ethyl ester

These structural variations lead to differences in reactivity, physicochemical properties, and potential biological activities .

Functional Comparison

When compared to its structural analogues, Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate exhibits unique properties:

  • Different hydrolysis rates compared to the oxy-derivative (Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate)

  • Distinct conformational preferences affecting molecular recognition

  • Varied reactivity profiles leading to different synthetic applications

The direct N-C bond in Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, as opposed to the N-O-C linkage in Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate, results in different bond strengths, angles, and electronic distributions, contributing to their distinct chemical behaviors .

Analytical Methods and Characterization

Comprehensive characterization of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

Several spectroscopic techniques provide valuable information about the compound's structure:

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of both the imide (typically 1700-1750 cm⁻¹) and ester (1730-1750 cm⁻¹) groups

  • Nuclear Magnetic Resonance (NMR): Distinctive signals for aromatic protons, methylene groups, and the ethyl moiety

  • Mass Spectrometry: Molecular ion peak at m/z 233 with characteristic fragmentation patterns

Chromatographic Methods

For purity assessment and quantitative analysis, chromatographic techniques are employed:

  • High-Performance Liquid Chromatography (HPLC): Separates the compound from potential impurities or related substances

  • Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and assessing purity

  • Gas Chromatography (GC): Applicable for volatile derivatives or degradation products

Current Research and Future Directions

Research involving Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate continues to evolve, with new applications and synthetic methodologies emerging in the scientific literature.

Recent Advances

Current research focus areas include:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of catalytic methodologies for selective functionalization

  • Investigation of new applications in medicinal chemistry and materials science

Future Perspectives

Potential future directions for research involving Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate include:

  • Design of novel derivatives with enhanced biological activities

  • Application in modern synthetic methodologies such as click chemistry and photoredox catalysis

  • Integration into combinatorial chemistry approaches for rapid discovery of active compounds

  • Exploration of sustainable synthesis methods using green chemistry principles

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